N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the chromene class of derivatives. Chromenes are recognized for their diverse biological activities and potential applications in medicinal chemistry. This compound features a chromene core substituted with a chloro group, a methyl group, and a sulfamoylphenyl moiety, which may contribute to its unique properties and biological activities.
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can be classified as:
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions that include the formation of the chromene core followed by the introduction of various substituents.
The molecular structure of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can be described using various structural representations:
| Property | Value |
|---|---|
| IUPAC Name | 6-chloro-7-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
| Molecular Formula | C24H19ClN2O5S |
| Molecular Weight | 482.9 g/mol |
| InChI Key | DASVPRNBZBYVLS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
The compound's structural data indicates that it possesses a complex arrangement of atoms that contribute to its chemical behavior and potential biological interactions .
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can participate in various chemical reactions typical for compounds with similar functional groups.
The mechanism of action for N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific biological targets. It is hypothesized that the compound may inhibit certain enzymes or receptors, leading to observed biological effects such as antimicrobial or anticancer activity.
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibits several notable physical properties:
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific applications:
This compound's diverse applications underscore its significance in both research and practical contexts within medicinal chemistry and related fields.
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5